molecular formula C9H12N2OS B1486823 6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 1554384-65-4

6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486823
CAS No.: 1554384-65-4
M. Wt: 196.27 g/mol
InChI Key: FFGRCSMPFMFJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

A body of research has focused on developing synthetic methodologies and exploring chemical transformations involving pyrimidine derivatives. For instance, the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine derivatives has been reported, showcasing a method to prepare 4-(Benzylsulfanyl)pyrimidin-2(1H)-one derivatives and their conversion to various cyclobutyl-substituted pyrimidinones with good overall yields (Frieden et al., 1998). Similarly, access to variously substituted tetrahydroquinazolinones via Diels–Alder reactions with cyclobutene-annelated pyrimidinones has been explored, highlighting a novel approach to constructing complex heterocyclic systems (Dalai et al., 2006).

Antimicrobial Applications

Research into the antimicrobial properties of pyrimidine derivatives has identified compounds with significant activity. A study on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives incorporated into polyurethane varnish for surface coating and into printing ink paste showed promising results against various microbial strains (El‐Wahab et al., 2015). Another study demonstrated the synthesis and biological activity of novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones with moderate antifungal activity, expanding the potential applications of these compounds in the field of antimicrobial research (Ren et al., 2014).

Properties

IUPAC Name

4-cyclobutyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-9-10-7(5-8(12)11-9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGRCSMPFMFJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.